molecular formula C6H6O B8021046 3-Ethynylcyclobutan-1-one

3-Ethynylcyclobutan-1-one

Cat. No.: B8021046
M. Wt: 94.11 g/mol
InChI Key: ZIZGUPFKVRDELY-UHFFFAOYSA-N
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Description

3-Ethynylcyclobutan-1-one (CAS No. 1936378-59-4) is a cyclobutanone derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the strained four-membered ring. The ethynyl group confers unique electronic and steric properties, making it a versatile intermediate for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer cross-linking.

Properties

IUPAC Name

3-ethynylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-5-3-6(7)4-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGUPFKVRDELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular direct ring-closure strategy is often employed to form the strained cyclobutane skeleton . Another method involves the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as raw materials, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanols .

Mechanism of Action

The mechanism of action of 3-Ethynylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism are ongoing, but it is believed to influence cellular processes by altering the function of key proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related cyclobutanone derivatives and other ketone-containing compounds, emphasizing substituent effects, reactivity, and applications.

3-Cyclopentylcyclobutan-1-one

  • Structure: A cyclobutanone with a bulky cyclopentyl group at the 3-position.
  • Electronic Effects: The cyclopentyl group is electron-donating, which may stabilize the ketone via hyperconjugation, whereas the ethynyl group’s sp-hybridized carbons exert electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon .

1-(3-Cyanophenyl)cyclobutane-1-carboxylic Acid

  • Structure: A cyclobutane ring with a ketone and a carboxylic acid group, substituted with a cyano-phenyl group.
  • Key Differences: Polarity: The carboxylic acid and cyano groups enhance polarity, improving solubility in polar solvents compared to 3-ethynylcyclobutan-1-one. Reactivity: The carboxylic acid enables esterification or amidation, while the ethynyl group in this compound is more suited for alkyne-specific reactions (e.g., Sonogashira coupling) .
  • Applications: Potential use in pharmaceutical intermediates due to its bifunctional reactivity.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

  • Structure: A butanone derivative with a hydroxyphenyl substituent.
  • Key Differences: Conjugation: The hydroxyphenyl group allows for extended conjugation, enabling UV absorption and fluorescence properties absent in this compound. Biological Activity: The phenolic moiety may confer antioxidant or antimicrobial activity, whereas this compound’s applications lean toward materials science .

General Comparison Table

Compound Key Substituent Reactivity Highlights Applications
This compound Ethynyl (-C≡CH) Click chemistry, polymer cross-linking Functional materials
3-Cyclopentylcyclobutan-1-one Cyclopentyl Steric hindrance, asymmetric synthesis Organic intermediates
1-(3-Cyanophenyl)cyclobutane Cyano-phenyl, COOH Polar functional groups Pharmaceuticals
1-(2-Hydroxyphenyl)-butan-1-one Hydroxyphenyl UV/fluorescence properties Biomedicine, agrochemicals

Research Findings and Limitations

  • Synthesis Challenges : this compound’s strained ring and ethynyl group may complicate synthesis, requiring careful optimization to avoid ring-opening reactions. In contrast, 3-cyclopentylcyclobutan-1-one’s synthesis is likely more straightforward due to the stability of the cyclopentyl group .
  • Purity and Availability : While this compound is commercially available (purity unspecified), compounds like 2-(2-chloroacetamido)-tert-butyl formate () are listed with 95% purity, suggesting variability in synthesis protocols across similar compounds .
  • Data Gaps : The provided evidence lacks quantitative data (e.g., melting points, spectroscopic profiles) for this compound, limiting direct comparisons. Further experimental studies are needed to elucidate its full reactivity profile.

Biological Activity

3-Ethynylcyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, and includes tables summarizing key findings and case studies illustrating its effects.

Chemical Structure and Properties

This compound features a cyclobutane ring with an ethynyl group and a ketone functional group. The unique structure may contribute to its biological properties, particularly in terms of reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The presence of specific functional groups may enhance their efficacy against various microbial strains.
  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Antimicrobial Activity

A study examining the antimicrobial properties of compounds related to this compound reported significant activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to structural features that facilitate interaction with bacterial membranes.

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated varying levels of toxicity across different cell lines. For instance, it was observed that:

  • Cell Lines : The compound was tested on L929 (fibroblast) and A549 (lung cancer) cell lines.
  • Concentration Dependence : Higher concentrations generally led to increased cytotoxicity, with notable effects at 100 µM and above.

Table 1: Cytotoxic Effects of this compound on Cell Lines

Concentration (µM)L929 Viability (%)A549 Viability (%)
2006873
15010475
1009279
506797
25103118

Note: Values represent percentage viability compared to control.

The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress within cells. This process is characterized by:

  • ROS Generation : Increased levels of ROS lead to mitochondrial dysfunction.
  • Apoptosis Induction : Activation of caspases (e.g., caspase-3 and -7) is noted, indicating the compound's role in apoptosis via the intrinsic pathway.

Case Studies

Several case studies have highlighted the practical implications of using derivatives of this compound in therapeutic contexts:

  • Case Study on Anticancer Properties : A research project explored the use of this compound in treating human chondrosarcoma cells. Results indicated a significant reduction in cell viability after treatment, supporting its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another study focused on the application of the compound against resistant strains of bacteria. The findings suggested that certain modifications to the compound's structure enhanced its antimicrobial potency.

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